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Compound of Interest

Compound Name:
2-Bromo-6-fluorophenylboronic

acid MIDA ester

Cat. No.: B572590 Get Quote

2-Bromo-6-fluorophenylboronic acid MIDA ester is a specialized organoboron compound

designed for precision and control in complex organic synthesis. Its structure uniquely

combines two key functionalities on a single aromatic ring: a reactive carbon-bromine bond,

poised for cross-coupling, and a protected boronic acid in the form of an N-methyliminodiacetic

acid (MIDA) ester.

The true innovation of this reagent lies in the MIDA protecting group. Traditional boronic acids,

while immensely useful in reactions like the Suzuki-Miyaura coupling, are often plagued by

instability.[1] They can be susceptible to decomposition through processes like

protodeboronation, oxidation, or the formation of trimeric boroxines, which complicates storage,

handling, and purification.[1][2] The MIDA ligand transforms the typically planar, sp²-hybridized

boronic acid into a more stable, tetrahedral, sp³-hybridized boronate ester.[3] This structural

change renders the boron center unreactive towards transmetalation under standard

anhydrous cross-coupling conditions.[3][4]

This protection strategy imparts several critical advantages:

Exceptional Stability: MIDA boronates are generally free-flowing, crystalline solids that are

indefinitely stable on the benchtop, open to the air.[3][4][5]

Chromatographic Compatibility: Unlike many free boronic acids, MIDA boronates are fully

compatible with silica gel chromatography, enabling straightforward purification and reaction

monitoring.[4][5][6]
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Controlled Reactivity: The boronic acid functionality remains "masked" until its deliberate

release is triggered by a specific chemical stimulus.[6]

The 2-bromo-6-fluoro substitution pattern is particularly valuable in the synthesis of

pharmaceutical intermediates and advanced materials, offering a handle for selective cross-

coupling and a fluorine atom to modulate the electronic and metabolic properties of the target

molecule.[7][8]

The MIDA Boronate: A Self-Validating System of
Protection and Deprotection
The utility of 2-Bromo-6-fluorophenylboronic acid MIDA ester is rooted in the reversible

nature of the MIDA protection. The causality behind this "on/off" switch is a shift in the boron

atom's hybridization state.

Protection Mechanism: The trivalent N-methyliminodiacetic acid ligand chelates the boron

atom, changing its geometry from trigonal planar (sp²) to tetrahedral (sp³).[3] This tetrahedral

configuration shields the boron's empty p-orbital, which is essential for the transmetalation step

in the Suzuki-Miyaura catalytic cycle.[3][9] Consequently, the MIDA boronate is inert to cross-

coupling conditions that would readily engage a free boronic acid.

Deprotection Mechanism: The MIDA group is easily cleaved under mild aqueous basic

conditions.[1][2] The addition of a base like sodium hydroxide (NaOH) or even sodium

bicarbonate (NaHCO₃) in a water/organic solvent mixture hydrolyzes the ester bonds, releasing

the free, sp²-hybridized boronic acid.[3] This newly liberated boronic acid is now primed to

participate in a subsequent cross-coupling reaction. This controlled release is the cornerstone

of its use in complex, multi-step syntheses.[10]
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Caption: Protection/Deprotection cycle of a MIDA boronate.

Physicochemical Properties and Synthesis
A clear understanding of the physical properties of 2-Bromo-6-fluorophenylboronic acid
MIDA ester is essential for its effective use.

Property Value Reference

CAS Number 1257650-76-2 [7]

Molecular Formula C₁₁H₁₀BBrFNO₄

Molecular Weight 345.91 g/mol

Appearance Off-white to light yellow powder [7]

Purity ≥97% [7]

Storage Keep in a cool, dry place [7]

General Synthesis Protocol
The synthesis of MIDA boronates from their corresponding boronic acids is a robust and

scalable process, often involving the removal of water to drive the reaction to completion.[11]
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Objective: To synthesize 2-Bromo-6-fluorophenylboronic acid MIDA ester from 2-bromo-6-

fluorophenylboronic acid.

Materials:

2-Bromo-6-fluorophenylboronic acid

N-methyliminodiacetic acid (MIDA)

Toluene

Dimethyl sulfoxide (DMSO)

Dean-Stark apparatus

Standard laboratory glassware

Step-by-Step Methodology:

Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark

apparatus fitted with a reflux condenser.

Reagent Addition: To the flask, add 2-bromo-6-fluorophenylboronic acid (1.0 eq.) and N-

methyliminodiacetic acid (1.2 eq.).

Solvent Addition: Suspend the solids in a 10:1 mixture of toluene and DMSO. The toluene

serves as the azeotroping agent to remove water, while DMSO aids in solubility.

Reaction: Heat the mixture to reflux. Water generated during the esterification will be

collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting boronic acid is

consumed (typically 4-6 hours).

Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the

mixture with a suitable organic solvent like ethyl acetate and wash with water and brine to

remove residual DMSO and unreacted MIDA.

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and

concentrate in vacuo. The crude product can be purified via silica gel column
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chromatography to yield the pure MIDA boronate ester.[6]

Application in Iterative Cross-Coupling
The primary application for 2-Bromo-6-fluorophenylboronic acid MIDA ester is as a linchpin

in iterative cross-coupling (ICC) strategies.[4] This reagent allows for the sequential, controlled

formation of two different carbon-carbon bonds from the same aromatic ring.

Workflow:

First Coupling (at the C-Br bond): The C-Br bond is selectively reacted in a Suzuki-Miyaura

coupling with an organoboron reagent (R¹-B(OR)₂). The MIDA boronate at the adjacent

position remains intact.

Deprotection: The MIDA group is removed using mild aqueous base, unmasking the boronic

acid functionality.

Second Coupling (at the C-B bond): The newly formed boronic acid is then used in a second

Suzuki-Miyaura coupling with an organic halide (R²-X) to form the final, fully substituted

product.

This stepwise approach provides unparalleled control over the synthesis of complex,

unsymmetrical biaryl and poly-aryl systems, which are prevalent scaffolds in drug discovery.

[12][13]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

http://orgsyn.org/demo.aspx?prep=v99p0092
https://www.benchchem.com/product/b572590?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3328809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10351539/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9104566/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572590?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Bromo-6-fluorophenylboronic acid
MIDA Ester

Step 1: Suzuki Coupling
+ R¹-B(OR)₂

Pd Catalyst, Base

Intermediate Product
(MIDA group intact)

Step 2: MIDA Deprotection
+ Mild Aqueous Base

Intermediate Boronic Acid

Step 3: Suzuki Coupling
+ R²-X

Pd Catalyst, Base

Final Product
(Unsymmetrical Biaryl)

Click to download full resolution via product page

Caption: Iterative Cross-Coupling workflow.
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Exemplary Protocol: First Suzuki-Miyaura Coupling
Objective: To couple 2-Bromo-6-fluorophenylboronic acid MIDA ester with 4-

methoxyphenylboronic acid.

Materials:

2-Bromo-6-fluorophenylboronic acid MIDA ester (1.0 eq.)

4-Methoxyphenylboronic acid (1.5 eq.)

Pd(PPh₃)₄ (0.05 eq.)

Potassium carbonate (K₂CO₃) (2.0 eq.)

1,4-Dioxane

Water

Nitrogen or Argon atmosphere

Step-by-Step Methodology:

Inert Atmosphere: To a flame-dried Schlenk flask, add 2-Bromo-6-fluorophenylboronic
acid MIDA ester, 4-methoxyphenylboronic acid, and K₂CO₃.

Degassing: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst,

Pd(PPh₃)₄.

Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting bromide is

consumed, as monitored by TLC or LC-MS.

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with

water and brine.
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Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the

residue by column chromatography on silica gel to yield the coupled product with the MIDA

group still attached.

This product is now ready for the MIDA deprotection and a subsequent second coupling,

demonstrating the power of this iterative approach.

Conclusion and Future Outlook
2-Bromo-6-fluorophenylboronic acid MIDA ester is more than just a chemical reagent; it is a

strategic tool that embodies the principles of atom economy, reaction control, and modular

synthesis. Its exceptional stability and predictable, two-stage reactivity solve long-standing

challenges associated with the handling and use of boronic acids.[2] For scientists in drug

discovery and materials science, this building block provides a reliable and efficient pathway to

construct complex molecular architectures, particularly sterically hindered and electronically

tuned biaryl systems that are often critical for biological activity or material performance.[12][14]

As the demand for synthetic efficiency and molecular complexity grows, the adoption of

enabling reagents like MIDA boronates will continue to be a hallmark of modern, innovative

chemistry.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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